

Cross-reactivity profile of HP1142 against other kinases

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Compound of Interest

Compound Name: HP1142

Cat. No.: B3715593

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Comprehensive Kinase Cross-Reactivity Profile of HP1142

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor **HP1142**, detailing its selectivity profile and the methodologies used to determine it. Please note that while **HP1142** is a known potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), specific cross-reactivity data from broad kinase panel screens is not readily available in the public domain. The following data is presented as a representative example to illustrate a typical kinase cross-reactivity profile.

HP1142 is recognized as a potent inhibitor of the FLT3 receptor tyrosine kinase, particularly targeting the internal tandem duplication (ITD) mutation commonly found in acute myeloid leukemia (AML)[1]. Understanding the selectivity of a kinase inhibitor is crucial for predicting its potential therapeutic efficacy and identifying any off-target effects that could lead to toxicity[2][3]. Kinase selectivity profiling against a broad panel of kinases is a standard practice in drug discovery to characterize the inhibitor's interaction spectrum across the human kinome[4][5][6].

Hypothetical Cross-Reactivity Data of HP1142

The following table summarizes hypothetical data from a kinase panel screening of **HP1142**. The data is presented as the percentage of inhibition at a 1 μ M concentration of **HP1142** and the IC₅₀ value for kinases showing significant inhibition. This format allows for a clear comparison of the inhibitor's potency and selectivity.

Kinase Target	Kinase Family	% Inhibition @ 1µM	IC50 (nM)
FLT3 (Primary Target)	Tyrosine Kinase	99%	<10
FLT3 (ITD mutant)	Tyrosine Kinase	100%	<5
KIT	Tyrosine Kinase	85%	75
PDGFRα	Tyrosine Kinase	70%	250
PDGFRβ	Tyrosine Kinase	65%	300
VEGFR2	Tyrosine Kinase	40%	>1000
SRC	Tyrosine Kinase	15%	>10000
LCK	Tyrosine Kinase	10%	>10000
CDK2/cyclin A	CMGC	5%	>10000
MAPK1 (ERK2)	CMGC	<5%	>10000
AKT1	AGC	<5%	>10000
PKA	AGC	<5%	>10000

This data is illustrative and intended to represent a typical selective kinase inhibitor profile where high potency is observed against the primary target and significantly less activity is seen against other kinases.

Experimental Protocols

A standard method for determining the cross-reactivity profile of a kinase inhibitor involves a biochemical assay that measures the inhibitor's effect on the enzymatic activity of a large number of purified kinases. The ADP-Glo™ Kinase Assay is a widely used platform for such screening.

Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

Objective: To determine the inhibitory activity of **HP1142** against a broad panel of human kinases.

Materials:

- **HP1142** compound dissolved in DMSO.
- Purified recombinant human kinases.
- Kinase-specific substrates.
- ATP.
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
- Assay plates (e.g., 384-well white plates).
- Multichannel pipettes and/or automated liquid handling system.
- Plate reader capable of measuring luminescence.

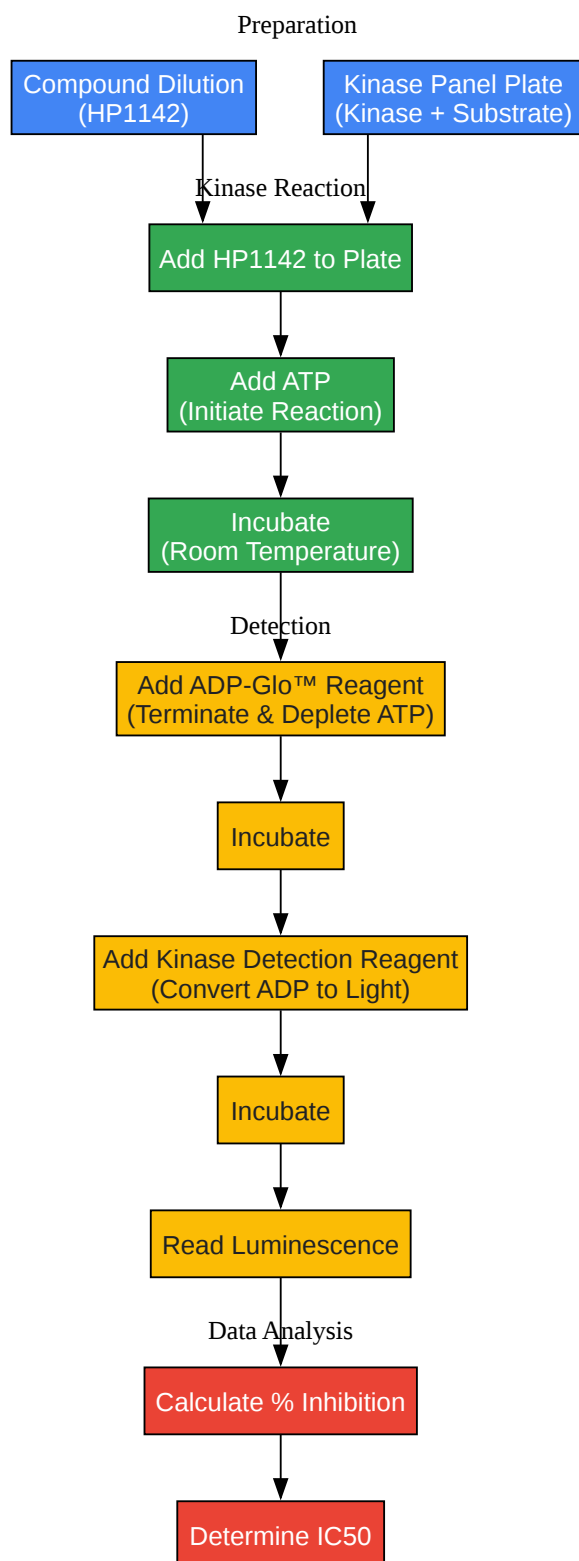
Procedure:

- **Compound Preparation:** A serial dilution of **HP1142** is prepared in DMSO to achieve a range of concentrations for IC50 determination. For single-point screening, a fixed concentration (e.g., 1 µM) is used.
- **Kinase Reaction Setup:**
 - To each well of the assay plate, add the kinase reaction buffer.
 - Add the specific kinase and its corresponding substrate to the appropriate wells.
 - Add the **HP1142** compound or DMSO (as a vehicle control) to the wells.
- **Initiation of Kinase Reaction:** The kinase reaction is initiated by adding a predetermined concentration of ATP to each well.
- **Incubation:** The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

- Termination and ADP Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
 - Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. The plate is incubated for another 30-60 minutes at room temperature.
- Data Acquisition: The luminescence signal from each well is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis:
 - The percentage of inhibition is calculated by comparing the luminescence signal in the presence of **HP1142** to the control (DMSO-treated) wells.
 - For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.

Visualizations

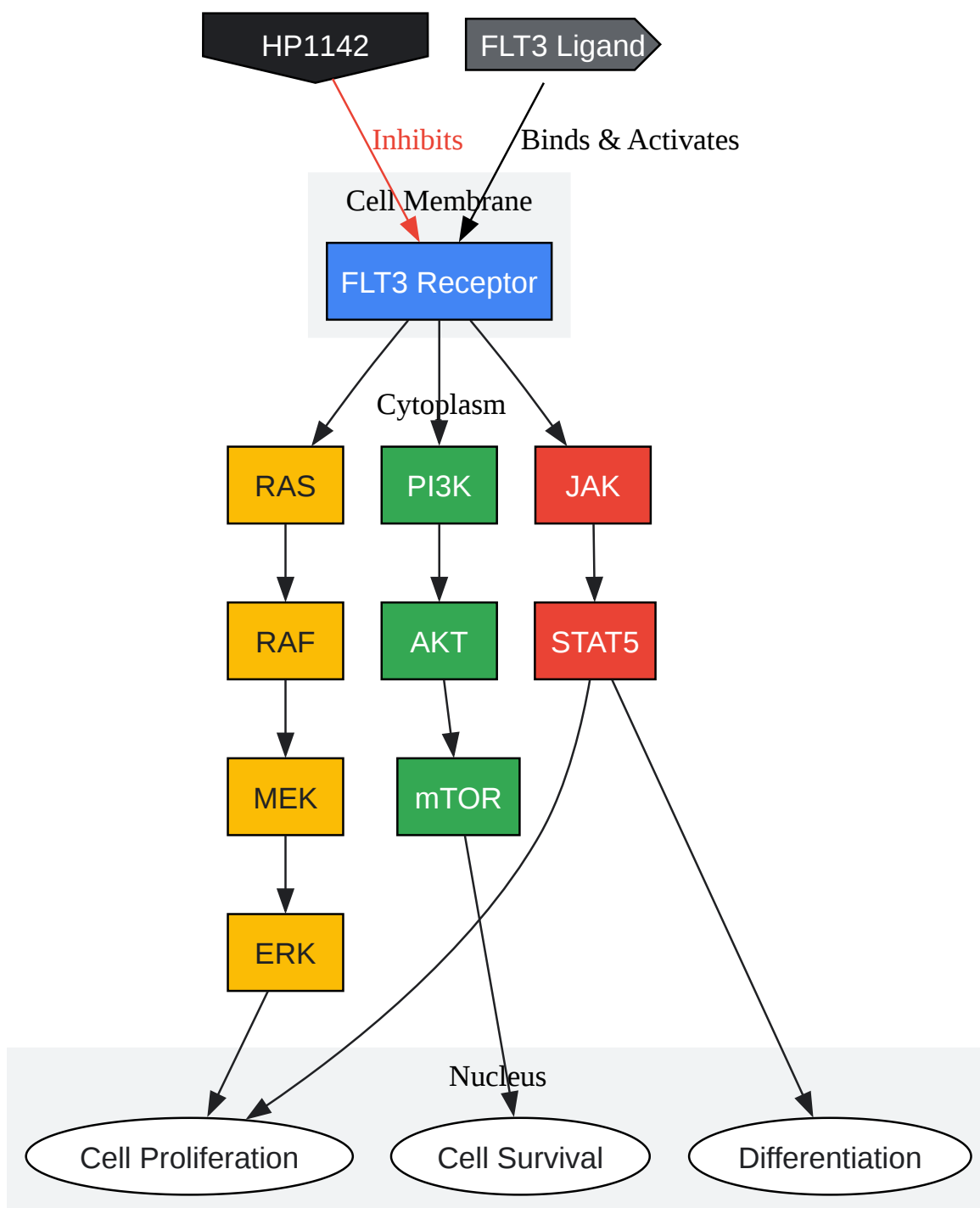
Experimental Workflow for Kinase Selectivity Profiling



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Caption: Workflow for determining kinase inhibitor selectivity.

FLT3 Signaling Pathway

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Caption: Simplified FLT3 signaling pathways.

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